molecular formula C13H15N3OS B6426416 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one CAS No. 2326198-44-9

4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

Cat. No.: B6426416
CAS No.: 2326198-44-9
M. Wt: 261.34 g/mol
InChI Key: IMXGTTKBGCDQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound features a benzothiazole core substituted with an ethyl group at the 4-position and a piperazin-2-one moiety at the 2-position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 4-ethylthiophenol with chloroacetic acid to form 4-ethyl-2-chlorobenzothiazole, followed by nucleophilic substitution with piperazine-2-one.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives

  • Reduction Products: Reduced derivatives with fewer oxygen atoms

  • Substitution Products: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry: In chemistry, 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: In the medical field, derivatives of this compound are being investigated for their potential use as pharmaceuticals. These derivatives may target various diseases and conditions, offering new treatment options.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science and engineering.

Comparison with Similar Compounds

  • 4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-2-one

  • 4-(4-Propyl-1,3-benzothiazol-2-yl)piperazin-2-one

  • 4-(4-Butyl-1,3-benzothiazol-2-yl)piperazin-2-one

Uniqueness: 4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one stands out due to its specific ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications.

Properties

IUPAC Name

4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-9-4-3-5-10-12(9)15-13(18-10)16-7-6-14-11(17)8-16/h3-5H,2,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXGTTKBGCDQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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